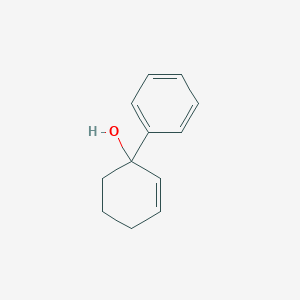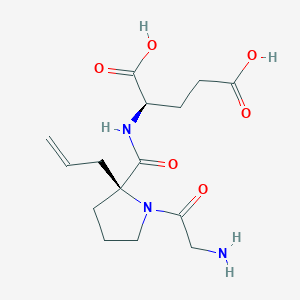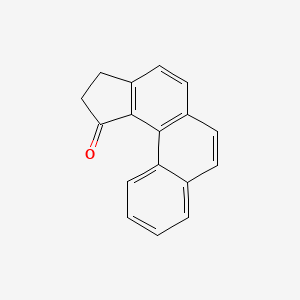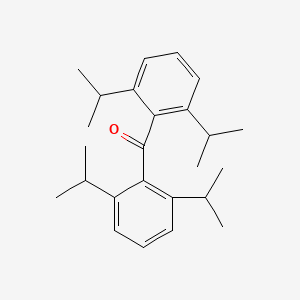
Thalidomide-PEG3-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thalidomide-PEG3-NH2: is a synthesized conjugate that incorporates a cereblon ligand based on thalidomide and a polyethylene glycol (PEG) linker with a terminal amine group. This compound is primarily used in the development of proteolysis-targeting chimeras (PROTACs), which are designed to selectively degrade target proteins by exploiting the ubiquitin-proteasome system .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-PEG3-NH2 involves the conjugation of thalidomide with a PEG linker that terminates in an amine group. The process typically includes:
Activation of Thalidomide: Thalidomide is activated by reacting with a suitable reagent to introduce a functional group that can react with the PEG linker.
PEG Linker Attachment: The activated thalidomide is then reacted with a PEG linker that has a terminal amine group. This step often involves the use of coupling agents to facilitate the reaction.
Purification: The final product is purified using techniques such as chromatography to ensure high purity
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions and purification steps .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: Thalidomide-PEG3-NH2 can undergo substitution reactions where the amine group reacts with various electrophiles.
Coupling Reactions: The compound can participate in coupling reactions to form conjugates with other molecules, particularly in the formation of PROTACs
Common Reagents and Conditions:
Coupling Agents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide) are commonly used to facilitate the attachment of the PEG linker.
Solvents: Reactions are typically carried out in solvents like DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide) to ensure solubility of the reactants
Major Products: The primary product of these reactions is this compound itself, which can further react to form various PROTAC molecules by linking with target protein ligands .
Applications De Recherche Scientifique
Thalidomide-PEG3-NH2 has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in studies involving protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential in developing new therapeutic agents for diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of advanced materials and drug delivery systems .
Mécanisme D'action
Thalidomide-PEG3-NH2 exerts its effects by binding to cereblon (CRBN), a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins to the ubiquitin-proteasome system, leading to their selective degradation. The PEG linker allows for the attachment of various ligands, enabling the formation of PROTACs that can target specific proteins for degradation .
Comparaison Avec Des Composés Similaires
Thalidomide-Piperazine-PEG3-NH2: Another cereblon-based ligand-linker conjugate used in PROTAC technology.
Thalidomide-PEG3-C2-NH2: A variant with a slightly different PEG linker structure.
Thalidomide-O-amido-PEG3-NH2: Used in similar applications with a different linker chemistry.
Uniqueness: Thalidomide-PEG3-NH2 is unique due to its specific PEG linker, which provides flexibility and solubility, making it highly effective in forming stable PROTACs. Its ability to selectively degrade target proteins through the ubiquitin-proteasome system sets it apart from other compounds .
Propriétés
Formule moléculaire |
C19H23N3O7 |
|---|---|
Poids moléculaire |
405.4 g/mol |
Nom IUPAC |
4-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C19H23N3O7/c20-6-7-27-8-9-28-10-11-29-14-3-1-2-12-16(14)19(26)22(18(12)25)13-4-5-15(23)21-17(13)24/h1-3,13H,4-11,20H2,(H,21,23,24) |
Clé InChI |
SIRFHSCMWOEOOW-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[26-oxo-26-[[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]amino]hexacosyl] (Z)-15,15,16,16,17,17,18,18,18-nonadeuteriooctadec-9-enoate](/img/structure/B11938030.png)







![N-(3-chlorophenyl)-3-[5-(4-chlorophenyl)-2-furyl]propanamide](/img/structure/B11938097.png)


